molecular formula C19H16ClN3OS B2671943 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol CAS No. 682791-24-8

4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol

Cat. No.: B2671943
CAS No.: 682791-24-8
M. Wt: 369.87
InChI Key: QXAAMJKVRJWZQQ-XIVPUQJGSA-N
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Description

The compound 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol features a thiazole core substituted with an allyl group at position 3 and a 4-chlorophenyl group at position 2. This structure is hypothesized to enhance biological activity, particularly in antimicrobial or cytotoxic applications, due to the electron-withdrawing chlorine and the conjugated hydrazone system .

Properties

IUPAC Name

4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3OS/c1-2-11-23-18(15-5-7-16(20)8-6-15)13-25-19(23)22-21-12-14-3-9-17(24)10-4-14/h2-10,12-13,24H,1,11H2/b21-12-,22-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXAAMJKVRJWZQQ-XIVPUQJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol typically involves a multi-step process, which includes the formation of intermediate compounds and their subsequent reactions. The key steps include:

  • Formation of 4-allyl-4-(4-chlorophenyl)thiazole: : This can be achieved through the reaction of 4-chloroaniline with allyl bromide, followed by cyclization with sulfur and carbon disulfide to form the thiazole ring.

  • Formation of Hydrazono Intermediate: : The 4-allyl-4-(4-chlorophenyl)thiazole is then reacted with hydrazine to form the hydrazono derivative.

  • Addition of Phenol Group: : Finally, the hydrazono intermediate is reacted with 4-hydroxybenzaldehyde to introduce the phenol group and complete the synthesis of 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using similar routes but optimized for higher yields and purity. Common techniques include the use of continuous flow reactors and advanced purification methods such as chromatography and recrystallization to ensure the final product meets quality standards.

Chemical Reactions Analysis

Thiazole Ring Formation

The thiazole scaffold is typically synthesized via Hantzsch thiazole condensation (Fig. 1), involving:

  • Thiosemicarbazones derived from hydrazine hydrate and substituted isothiocyanates .

  • Cyclization with α-haloketones (e.g., 2-bromo-4’-chloroacetophenone) under basic conditions (triethylamine or NaOH) .

For the allyl-substituted thiazole derivatives (e.g., 3-allyl-2-(substituted imino)-4-phenyl-3H-thiazoles), allyl-thioureas react with 2-bromoacetophenone derivatives in a regioselective manner .

Key Reaction Conditions

ComponentRoleConditionsYield (%)
ThiosemicarbazidePrecursorDichloromethane, RT70–85
α-HaloketoneCyclizing agentReflux in MeOH/EtOH, 7–12 h65–90
TriethylamineCatalyst0.6 mol% loading97

Hydrazone Functionalization

The phenolic hydrazone group (–N=N–C6H4OH) undergoes:

  • Tautomerism : Dynamic equilibrium between enol-imine and keto-amine forms, confirmed via quantum-chemical calculations .

  • Electrophilic Substitution : The phenolic –OH group participates in:

    • Knoevenagel Condensation : With aromatic aldehydes to form arylidene derivatives .

    • Diazotization : Reacts with diazonium salts to yield hydrazone-coupled products .

Example Reaction

Thiazole hydrazone+ArCHOEt3N5 Arylidene thiazolidinone[1][5]\text{Thiazole hydrazone}+\text{ArCHO}\xrightarrow{\text{Et}_3\text{N}}\text{5 Arylidene thiazolidinone}\quad[1][5]

Stereochemical Behavior

The (Z,Z) configuration at the hydrazone and thiazolidinone moieties is stabilized by:

  • Intramolecular Hydrogen Bonding : Between the phenolic –OH and adjacent N-atoms .

  • Crystal Packing Effects : X-ray crystallography confirms planar geometry with dihedral angles <10° between thiazole and phenyl rings .

Key Structural Data

ParameterValueSource
Molecular FormulaC₁₈H₁₆ClN₃OS
Molecular Weight357.9 g/mol
Tautomeric Energy Barrier8–12 kcal/mol (DFT calculations)

Catalytic and Solvent Effects

  • Nano-CdZr₄(PO₄)₆ : Enhances cyclization efficiency (0.6 mol% loading, 90% yield) by activating C=O and C=N groups .

  • β-Cyclodextrin-SO₃H : Acid catalyst for regioselective thiazolidinone formation via imine activation (water/ethanol solvent) .

Solvent Optimization

SolventReaction Efficiency (%)Notes
MeOH85Fastest reaction rate
DMF60Side product formation
H₂O/EtOH94Green chemistry preferred

Reactivity with Electrophiles

The allyl group (–CH₂CH₂CH₂) participates in:

  • Michael Additions : With nitroalkenes or α,β-unsaturated carbonyls .

  • Radical Reactions : Under UV light, forming cross-linked polymers .

Byproduct Analysis

Reaction TypeMajor ByproductMitigation Strategy
KnoevenagelUncyclized Schiff baseUse excess aldehyde
DiazotizationDiazonium salt decompositionLow-temperature control

Biological Activity Correlations

Though beyond the scope of chemical reactions, the 4-chlorophenyl and hydrazone groups correlate with:

  • Antimicrobial Activity : Via disruption of microbial cell membranes .

  • Enzyme Inhibition : Binding to α-amylase/urease active sites .

Scientific Research Applications

Biological Activities

Research indicates that thiazole derivatives exhibit a wide range of biological activities, including:

  • Antibacterial Properties : Studies have shown that compounds similar to 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol demonstrate significant antibacterial effects against various pathogens. The presence of the thiazole ring is crucial for this activity, as it enhances the compound's interaction with bacterial enzymes .
  • Anticancer Activity : Thiazole derivatives have been investigated for their anticancer properties. The structural modifications in 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol may influence its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it may induce apoptosis in certain cancer cell lines .
  • Antifungal Activity : Similar compounds have shown promise as antifungal agents, indicating that 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol could also be effective against fungal infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives. Modifications to the phenolic and thiazole components can significantly affect biological activity. For instance, electron-withdrawing groups on the phenyl ring have been linked to enhanced antibacterial activity, while variations in the thiazole structure can influence anticancer potency .

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial efficacy of various thiazole derivatives, including those similar to 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol). Results indicated a strong correlation between structural modifications and antibacterial potency against strains like Staphylococcus aureus and Escherichia coli.
  • Anticancer Research : Another investigation focused on the anticancer effects of thiazole-based compounds in vitro. The study demonstrated that specific structural features enhanced the ability to induce apoptosis in breast cancer cell lines, suggesting potential therapeutic applications for 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol .

Mechanism of Action

The exact mechanism of action of 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol depends on its specific application. Generally, the compound interacts with molecular targets such as enzymes, receptors, or DNA, affecting biochemical pathways and cellular processes. For example, in its antimicrobial activity, the compound might inhibit key enzymes involved in bacterial cell wall synthesis or disrupt fungal cell membranes.

Comparison with Similar Compounds

Substituent Effects on Crystallography and Planarity

  • Fluorophenyl vs. Chlorophenyl Derivatives: Isostructural compounds 4 and 5 (from ) share a triclinic (P̄1) symmetry but differ in substituents (4-chlorophenyl in the target vs. 4-fluorophenyl in 4 and 5).
  • Hydrazono vs. Diazene Groups: Compounds 3e–i () incorporate diazenyl (-N=N-) linkages instead of hydrazono (-NH-N=) groups. This difference reduces conjugation in the target compound but enhances stability against hydrolysis. For example, 3e (m.p. 223–225°C) and 3i (m.p. 172–173°C) show higher melting points than many hydrazone derivatives, suggesting stronger intermolecular forces in diazenyl systems .

Physicochemical Properties

Melting Points and Solubility

Compound Substituents Melting Point (°C) Key Functional Groups
Target Compound 4-ClPh, allyl, phenol Data unavailable Hydrazono, thiazole, -OH
3e () 3-BrPh, dimethylthiazole 223–225 Diazene, thiazole, -OH
3i () m-tolyl, phenylthiazole 172–173 Diazene, phenylthiazole, -OH
5 () 4-FPh, triazole-pyrazole Not reported Triazole, pyrazole, -F

The phenolic -OH in the target compound likely improves aqueous solubility compared to halogenated analogs like 3e or 3i, though the chlorophenyl group may counterbalance this by increasing hydrophobicity .

Antimicrobial Potential

  • Compounds with diazenyl-thiazole motifs (e.g., 3e–i ) exhibit moderate to strong antimicrobial activity, attributed to their ability to disrupt microbial membranes. The target compound’s hydrazone group may offer similar efficacy but with improved pharmacokinetics due to enhanced hydrogen bonding .
  • Fluorophenyl derivatives () show structural rigidity that could enhance target binding, but the chlorine atom in the target compound’s aryl group may provide stronger electron-withdrawing effects, potentiating antibacterial activity .

Cytotoxicity Considerations

  • Thiazole-hydrazone hybrids (e.g., 4a–d in ) demonstrate cytotoxic effects against cancer cells (e.g., MCF-7). The target compound’s allyl group may introduce alkylating properties, analogous to propargyl-substituted pyrazoles in , which undergo click chemistry for targeted drug delivery .

Biological Activity

The compound 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol , also known by its CAS number 682791-24-8, is a thiazole derivative with potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Properties

The molecular formula of the compound is C19H16ClN3OSC_{19}H_{16}ClN_{3}OS with a molecular weight of 369.9 g/mol. The structure features a thiazole ring, an allyl group, and a hydrazone linkage, which are crucial for its biological activity.

PropertyValue
CAS Number682791-24-8
Molecular FormulaC₁₉H₁₆ClN₃OS
Molecular Weight369.9 g/mol

Synthesis

The compound can be synthesized through a multi-step reaction involving thiazole derivatives and hydrazones. The synthesis typically involves the condensation of a thiazole precursor with an appropriate hydrazone reagent, followed by purification processes such as crystallization or chromatography.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol exhibit significant antimicrobial properties. For instance, derivatives with thiazole structures have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections caused by resistant pathogens .

Anticancer Properties

Thiazole derivatives have been investigated for their anticancer properties. Research indicates that these compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Enzyme Inhibition

The compound may also act as an enzyme inhibitor. Studies have demonstrated that thiazole-based compounds can inhibit key enzymes such as acetylcholinesterase (AChE), which is relevant in the treatment of neurodegenerative diseases like Alzheimer's .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of several thiazole derivatives against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than conventional antibiotics .
  • Anticancer Activity : In vitro assays demonstrated that a similar thiazole derivative inhibited the growth of breast cancer cells (MCF-7), with IC50 values indicating potent cytotoxic effects .
  • Enzyme Inhibition : A recent investigation into enzyme inhibition revealed that certain thiazole derivatives could effectively inhibit AChE with IC50 values comparable to established inhibitors .

Q & A

Basic: What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized for higher yields?

Answer:
The compound can be synthesized via condensation of thiosemicarbazones with chloroacetone derivatives under reflux conditions. A typical procedure involves:

  • Reacting thiosemicarbazones (0.01 mol) with chloroacetone (0.01 mol) and sodium acetate (0.02 mol) in dioxane at reflux for 8 hours .
  • Purification via recrystallization (e.g., dioxane or ethanol) yields products with ~67–75% efficiency.
  • Optimization strategies include:
    • Using PEG-400 as a green solvent to enhance solubility and reduce side reactions .
    • Catalytic systems like Bleaching Earth Clay (pH 12.5) to accelerate coupling reactions .
    • Temperature control (70–80°C) to stabilize intermediates and minimize decomposition .

Basic: Which spectroscopic techniques are most effective for confirming the (Z,Z) isomerism and structural integrity of this compound?

Answer:
Key techniques include:

  • 1H NMR : Signals for CH=N (δ 8.40–8.51 ppm) and OH (δ 11.33–11.84 ppm) confirm hydrazone linkages. Allyl protons (δ 5.0–6.0 ppm) and aromatic protons (δ 6.3–8.2 ppm) validate substituent positions .
  • IR Spectroscopy : Absorbances for C=N (1620–1640 cm⁻¹) and C=O (if present) confirm backbone structure .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 413–492) match theoretical values within 0.05% error .
  • Elemental Analysis : C/H/N ratios (e.g., C: 66.81%, H: 4.63%, N: 16.94%) verify purity .

Advanced: How do the 4-chlorophenyl and allyl substituents influence electronic properties and biological activity?

Answer:

  • 4-Chlorophenyl :
    • Enhances lipophilicity , improving membrane permeability .
    • The electron-withdrawing Cl group stabilizes the thiazole ring via resonance, increasing electrophilicity at the hydrazone moiety .
  • Allyl Group :
    • Introduces conformational flexibility, enabling better target binding (e.g., enzyme active sites) .
    • May participate in π-π stacking with aromatic residues in biological targets .
  • Biological Impact : These groups synergistically enhance antimicrobial and antiparasitic activity, as seen in analogs with IC₅₀ < 10 µM against Trypanosoma spp. .

Advanced: What computational methods predict binding affinity with targets like VEGFR-2 or microbial enzymes?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with VEGFR-2 (PDB ID: 4ASD). Focus on hydrogen bonding with Lys868 and hydrophobic contacts with Phe1047 .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity. For example, a ΔE = 3.2 eV suggests moderate electrophilicity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2.0 Å) .

Basic: What in vitro assays are recommended for evaluating antimicrobial activity?

Answer:

  • Broth Microdilution (CLSI Guidelines) :
    • Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. MIC values <50 µg/mL indicate potency .
  • Time-Kill Assays : Monitor bactericidal effects over 24 hours at 2× MIC .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm reduction in Candida albicans .

Advanced: How can researchers resolve discrepancies between experimental and calculated spectroscopic data?

Answer:

  • NMR Signal Assignment :
    • Compare experimental δ values with ChemDraw Predictions or literature analogs (e.g., allyl protons in thiazoles: δ 5.2–5.8 ppm) .
  • Isomer Purity : Use HPLC (C18 column, acetonitrile/water gradient) to separate (Z,Z) and (E,E) isomers. Retention times >12 min suggest higher polarity for (Z,Z) forms .
  • X-ray Crystallography : Resolve ambiguous configurations via single-crystal analysis (e.g., CCDC deposition) .

Advanced: What strategies improve the compound's stability in aqueous media for pharmacological studies?

Answer:

  • Prodrug Design : Introduce acetyl-protected phenolic -OH to reduce hydrolysis .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance solubility and prolong half-life .
  • pH Adjustment : Buffered solutions (pH 7.4) minimize degradation during in vitro assays .

Basic: What are the key challenges in scaling up synthesis without compromising purity?

Answer:

  • Purification : Replace recrystallization with flash chromatography (silica gel, ethyl acetate/hexane) for higher throughput .
  • Catalyst Recycling : Recover Bleaching Earth Clay via filtration for reuse in 3–5 cycles .
  • Byproduct Control : Monitor intermediates via TLC (Rf = 0.3–0.5) to halt reactions at ~90% conversion .

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